![molecular formula C13H18ClNO2 B2918690 2-Chloro-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]acetamide CAS No. 1267542-43-7](/img/structure/B2918690.png)
2-Chloro-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]acetamide is a chemical compound with the molecular formula C11H14ClNO2 . It is a solid substance at room temperature . The compound has a molecular weight of 227.686 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]acetamide is characterized by the presence of a methoxy group that lies very close to the plane of the phenyl ring . The acetamido group is twisted out of this plane .Physical And Chemical Properties Analysis
2-Chloro-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]acetamide is a solid substance at room temperature . It has a molecular weight of 227.686 . The compound should be stored in an inert atmosphere .Scientific Research Applications
Medicine
This compound has potential applications in medicine due to its structural similarity to other chloroacetamide derivatives, which have been explored for their pharmacological properties . It could be investigated for its efficacy in treating certain conditions or as a precursor in the synthesis of more complex medicinal compounds.
Agriculture
In agriculture, chloroacetamide derivatives are often used as intermediates in the synthesis of herbicides . The subject compound could be studied for its herbicidal activity or as a building block for developing new agrochemicals.
Material Science
The compound’s stability and reactivity make it a candidate for creating novel materials. Its properties could be harnessed in the development of polymers or coatings with specific characteristics, such as increased resistance to environmental stressors .
Environmental Science
Environmental science could benefit from this compound through the development of new sensors or indicators for environmental monitoring. Its chemical reactivity with certain pollutants could be utilized to detect and measure contamination levels .
Biochemistry
In biochemistry, the compound could be used as a reagent or a protective group in synthetic pathways. Its ability to undergo specific reactions could be valuable in the study of biochemical processes or in the synthesis of biomolecules .
Pharmacology
Given the importance of chloroacetamide derivatives in drug design, this compound could be pivotal in the synthesis of new pharmacological agents. Its role in the development of drugs with antifungal, antibacterial, or anti-inflammatory properties could be particularly significant .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as chloroacetamides are known to inhibit the synthesis of certain long-chain fatty acids , which play a crucial role in cell membrane integrity and signal transduction.
Mode of Action
It’s worth noting that the compound belongs to the chloroacetamide class, which is known to interact with its targets by inhibiting the synthesis of certain long-chain fatty acids . This inhibition can lead to disruption in cell growth and function.
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may lead to disruption in cell growth and function, potentially leading to cell death .
properties
IUPAC Name |
2-chloro-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-13(2,15-12(16)9-14)8-10-6-4-5-7-11(10)17-3/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOZJDYIAOJUBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1OC)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.